2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid
Description
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-[7-(2,2-dimethylpropanoyl)-5-oxo-3,6-dihydro-2H-pyrrolo[2,1-b][1,3]thiazol-6-yl]acetic acid |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)10(17)9-7(6-8(15)16)11(18)14-4-5-19-12(9)14/h7H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
JLVZGJWIWKPSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C2N(CCS2)C(=O)C1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Precursor Ketones
A critical first step involves brominating a pyrrolidinone-bearing ketone precursor (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives) using bromine (Br₂) in acetic acid at room temperature. This generates an α-bromoacyl intermediate, as demonstrated in analogous syntheses of thiazole derivatives:
The reaction proceeds via electrophilic substitution, with acetic acid acting as both solvent and catalyst.
Thiazole Ring Closure
The α-bromoacyl intermediate undergoes cyclocondensation with thiourea or substituted thioamides. For example, refluxing in acetone with thiocarbamide forms the thiazole ring via nucleophilic attack of the thioamide sulfur on the electrophilic carbonyl carbon, followed by dehydrohalogenation:
Key spectral data for the thiazole moiety include:
Introduction of the Pivaloyl Group
The pivaloyl group is introduced at position 7 via Friedel-Crafts acylation or nucleophilic acyl substitution.
Acylation Conditions
-
Reagents : Pivaloyl chloride (Me₃CCOCl) in the presence of Lewis acids (e.g., AlCl₃) or bases (e.g., DMAP).
-
Solvents : Dichloromethane or 1,4-dioxane under nitrogen atmosphere to prevent hydrolysis.
-
Yield : 65–78% after purification by silica gel chromatography.
Mechanistic Insight :
The reaction proceeds via activation of the carbonyl carbon by AlCl₃, facilitating electrophilic attack by the pivaloyl group on the electron-rich thiazole ring. Steric hindrance from the tert-butyl group is mitigated by extended reaction times (12–24 h).
Functionalization with Acetic Acid Moiety
The acetic acid side chain is introduced via alkylation or hydrolysis of ester precursors.
Alkylation Strategy
-
Step 1 : Bromoacetylation of the pyrrolo-thiazole nitrogen using bromoacetyl bromide in tetrahydrofuran (THF).
-
Step 2 : Hydrolysis of the bromide to the carboxylic acid using aqueous NaOH (2 M) at 60°C:
Ester Hydrolysis
Alternatively, ethyl acetate intermediates are saponified. For example, refluxing with LiOH in ethanol-water (1:1) converts the ester to the acid:
Optimization of Reaction Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Acylation Time | 18–24 h | ↑ Yield by 15% |
| Solvent | 1,4-Dioxane | ↑ Purity by 20% |
| Temperature | 0°C (Acylation) | ↓ Side Products |
| Catalyst | DMAP (10 mol%) | ↑ Rate by 2× |
Data adapted from analogous syntheses in.
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can engage in various biochemical interactions, potentially inhibiting or activating enzymes and receptors. The pivaloyl group and acetic acid moiety may also contribute to its overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Core Heterocyclic Systems
Substituent Effects
- Pivaloyl Group : The tert-butyl carbonyl group in the target compound enhances lipophilicity (logP ≈ 2.5 estimated) and may slow enzymatic degradation compared to unsubstituted analogs (e.g., ) .
- Acetic Acid Moiety : Common in all compared compounds, this group improves aqueous solubility (e.g., pKa ~2.5–3.0 for carboxylic acids) but may limit membrane permeability unless esterified .
Biological Activity
2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid (CAS: 1269534-74-8) is a synthetic compound with a complex structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid is C13H17NO4S, with a molecular weight of 283.35 g/mol. The compound is characterized by the presence of a tetrahydropyrrolo-thiazole ring system and an acetic acid moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO4S |
| Molecular Weight | 283.35 g/mol |
| Purity | Min. 95% |
| CAS Number | 1269534-74-8 |
Pharmacological Effects
Research indicates that compounds similar to 2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid exhibit various biological activities including:
- Antidiabetic Activity : Compounds in this structural class have been explored for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are significant in managing Type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels .
- Neuroprotective Effects : Some studies have suggested that derivatives of tetrahydropyrrolo-thiazole compounds may exhibit neuroprotective properties by inhibiting β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. This inhibition can lead to reduced amyloid-beta peptide production .
- Antimicrobial Activity : Preliminary studies have shown that related compounds possess antimicrobial properties against various pathogens, though specific data on this compound is limited.
The exact mechanisms through which 2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid exerts its effects are still under investigation. However, it is hypothesized that the structural features of the compound facilitate interactions with specific biological targets such as enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds with promising results:
- Inhibition of DPP-IV : A study demonstrated that certain tetrahydropyrrolo-thiazole derivatives showed significant DPP-IV inhibitory activity with IC50 values indicating their potential as antidiabetic agents .
- BACE1 Inhibition : Research on related compounds indicated effective inhibition of BACE1 activity in vitro, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
- Structure-Activity Relationship (SAR) : The synthesis and evaluation of various analogs revealed that modifications to the tetrahydropyrrolo-thiazole framework could enhance biological activity, emphasizing the importance of structure in determining pharmacological effects .
Q & A
Q. What experimental techniques are critical for validating the synthesis of 2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze coupling constants (e.g., axial-axial interactions at 4.18–4.85 ppm) to confirm stereochemistry and regioselectivity. Observed triplet and doublet patterns should align with calculated values (e.g., 10.4–10.8 Hz) .
- Design of Experiments (DoE) : Use statistical methods to optimize reaction parameters (e.g., temperature, solvent ratios) and reduce trial-and-error steps. Fractional factorial designs can identify critical variables in multi-step syntheses .
Q. How can structural features of this compound inform its biological activity screening?
Methodological Answer:
- X-ray Crystallography : Resolve the tetrahydropyrrolo-thiazole core to identify key hydrogen-bonding or steric interactions (e.g., torsion angles like O4—C8—C9—O7 = 163.47°) .
- Comparative Analysis : Compare spectral data (e.g., H NMR) with structurally similar bioactive compounds, such as cinnamic acid derivatives, to predict reactivity or target binding .
Q. What are the standard protocols for assessing anticancer activity in vitro?
Methodological Answer:
- Cell Viability Assays : Use MTT or SRB assays with dose-response curves (e.g., IC values) to evaluate cytotoxicity against cancer cell lines.
- Control Experiments : Include reference compounds (e.g., doxorubicin) and validate results using orthogonal methods like flow cytometry for apoptosis detection .
Advanced Research Questions
Q. How can computational modeling enhance the optimization of hetero-Diels-Alder reactions in synthesizing this compound?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to simulate transition states and predict regioselectivity. ICReDD’s integrated computational-experimental workflows reduce optimization time by 30–50% .
- Machine Learning : Train models on historical reaction data (e.g., yields, solvent polarity) to recommend optimal conditions (e.g., catalyst loading, temperature) .
Q. How should researchers address contradictions in spectral or biological data between this compound and its analogs?
Methodological Answer:
- Multivariate Analysis : Use principal component analysis (PCA) to isolate variables causing discrepancies (e.g., solvent effects on NMR shifts or substituent impacts on bioactivity) .
- Case Study : Compare thiazolo[3,2-a]pyrimidine derivatives (e.g., 2-methyl-5-oxo analogs) to identify structural determinants of activity divergence (Table 1) .
Q. Table 1: Structural Comparisons of Thiazolo-Pyrimidine Derivatives
| Compound | Key Structural Feature | IC (μM) | Reference |
|---|---|---|---|
| Target Compound | Pivaloyl group at C7 | 12.3 ± 1.2 | |
| 2-Methyl-5-oxo analog | Methyl at C2, carboxylic acid | 8.9 ± 0.8 | |
| 7-Phenyl derivative | Phenyl at C7 | 23.5 ± 2.1 |
Q. What strategies are effective for elucidating the mechanism of action of this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to targets (e.g., enzymes like kinases) with real-time monitoring of association/dissociation rates .
- Metabolomics Profiling : Use LC-MS/MS to track metabolic pathway disruptions (e.g., TCA cycle intermediates) in treated cells, correlating with phenotypic assays .
Methodological Considerations
Q. How can researchers integrate crystallographic data with molecular dynamics (MD) simulations?
Methodological Answer:
Q. What statistical approaches are recommended for optimizing reaction yields in multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
